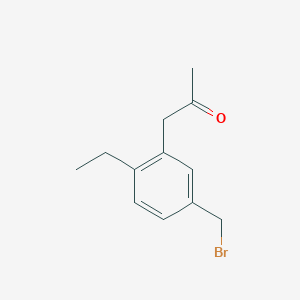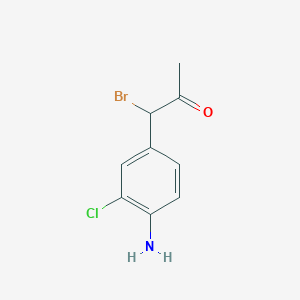
1,2,4-Thiadiazole-5(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazole-5(2H)-thione is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one sulfur atom, and one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-5(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide + Carbon Disulfide + Base (e.g., NaOH) → this compound
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and concentration of reagents .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Thiadiazole-5(2H)-thione undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can convert it into thiols or other reduced forms.
- Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
- Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
- Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiols and other reduced derivatives.
- Substitution: Various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
1,2,4-Thiadiazole-5(2H)-thione has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
- Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
- Medicine: It has shown potential in anticancer research, with some derivatives exhibiting cytotoxic effects against cancer cell lines.
- Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides .
Mecanismo De Acción
The mechanism of action of 1,2,4-thiadiazole-5(2H)-thione varies depending on its application. In biological systems, it often interacts with enzymes or receptors, inhibiting their activity or altering their function. For example, some derivatives inhibit the activity of enzymes involved in DNA replication, leading to cytotoxic effects in cancer cells. The compound’s sulfur and nitrogen atoms play crucial roles in binding to molecular targets and mediating its biological effects .
Comparación Con Compuestos Similares
1,2,4-Thiadiazole-5(2H)-thione can be compared with other heterocyclic compounds such as:
- 1,3,4-Thiadiazole: Similar in structure but with different nitrogen atom positions, leading to distinct chemical and biological properties.
- 1,2,4-Oxadiazole: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
- 1,2,3-Thiadiazole: Another isomer with varied biological activities and uses.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts unique chemical reactivity and biological activity compared to its isomers .
Propiedades
IUPAC Name |
2H-1,2,4-thiadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2/c5-2-3-1-4-6-2/h1H,(H,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLFQZFHKUHTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)SN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436198 |
Source


|
| Record name | 1,2,4-thiadiazol-5-thio | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43201-08-7 |
Source


|
| Record name | 1,2,4-thiadiazol-5-thio | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)



![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)
